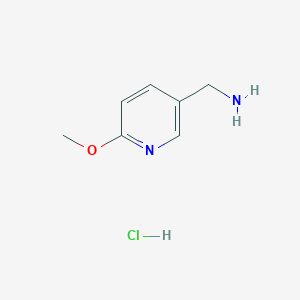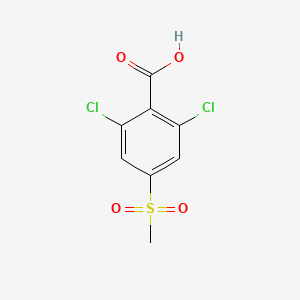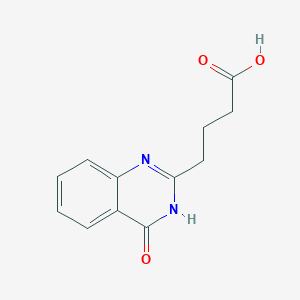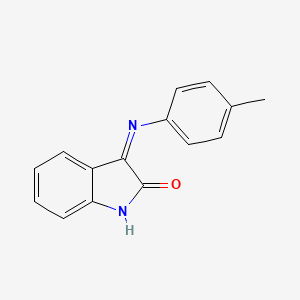
7-methoxy-6-nitroquinazolin-4(3H)-one
Übersicht
Beschreibung
7-Methoxy-6-nitroquinazolin-4(3H)-one, also known as MQN, is a synthetic compound with a wide range of applications in the field of scientific research. It has been used as an inhibitor in various studies and has been studied for its potential therapeutic uses in various biological systems. MQN is a heterocyclic aromatic compound that is composed of a quinazolinone ring system with a nitro group and a methoxy group attached to it. This compound has been used in various research studies to investigate the mechanism of action of various biological systems and to study its biological effects.
Wissenschaftliche Forschungsanwendungen
Antitumor Drug Synthesis
The compound 7-methoxy-6-nitroquinazolin-4(3H)-one plays a significant role in the synthesis of antitumor drugs. It serves as a precursor in the creation of compounds that target specific cancer-related pathways. For instance, it is involved in the synthesis of inhibitors that act on the epidermal growth factor receptor (EGFR) family, which is overexpressed in various cancers such as breast, gastric, and bladder cancer . These inhibitors can block the signal transduction pathways that drive cell proliferation and survival, making them promising candidates for cancer therapy.
Molecular Targeted Therapy
In molecular targeted therapy, 7-methoxy-6-nitroquinazolin-4(3H)-one derivatives are used to design small molecule inhibitors that can selectively target and inhibit the function of specific proteins involved in cancer cell growth and survival. The structure of these derivatives often includes a quinazoline scaffold, which is crucial for their activity against the EGFR family . These molecules can interfere with the abnormal signaling that leads to tumor development and progression.
Synthesis of Quinazoline Derivatives
Quinazoline derivatives, which have a wide range of biological activities, are synthesized using 7-methoxy-6-nitroquinazolin-4(3H)-one as a key intermediate. These derivatives exhibit diverse biological effects, including antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . The versatility of the quinazoline framework allows for the development of new medications that can treat various diseases.
Prostate Cancer Research
Specifically, in prostate cancer research, derivatives of 7-methoxy-6-nitroquinazolin-4(3H)-one have shown potent cytotoxicity against PC-3 cells, a type of prostate cancer cell line. These compounds can induce cell cycle arrest, apoptosis, and inhibit cell migration, which are essential features for potential anti-tumor agents . The ability to target prostate cancer cells makes these derivatives valuable in the search for new therapeutic options.
Reactive Oxygen Species (ROS) Modulation
Some derivatives of 7-methoxy-6-nitroquinazolin-4(3H)-one have been found to increase the accumulation of intracellular reactive oxygen species (ROS) in cancer cells . ROS are chemically reactive molecules that can induce oxidative stress within cells. By modulating ROS levels, these compounds can trigger cell death in cancer cells, providing another mechanism by which they can exert their antitumor effects.
Cell Cycle and Apoptosis Induction
The ability to induce cell cycle arrest and apoptosis is a critical aspect of cancer treatment. Derivatives of 7-methoxy-6-nitroquinazolin-4(3H)-one have been shown to halt the cell cycle in the S-phase and promote apoptosis in cancer cells . This disrupts the uncontrolled cell division characteristic of cancer and can lead to the reduction or elimination of tumor cells.
Drug Resistance and Side Effects Mitigation
The development of drug resistance and the occurrence of side effects are significant challenges in cancer therapy. Derivatives of 7-methoxy-6-nitroquinazolin-4(3H)-one are being explored for their potential to overcome these issues. By targeting specific pathways and mechanisms within cancer cells, these compounds may offer a way to enhance the efficacy of existing treatments and reduce adverse effects .
Pharmaceutical Reference Standards
7-methoxy-6-nitroquinazolin-4(3H)-one: is also used as a reference standard in pharmaceutical testing. High-quality reference standards are crucial for ensuring the accuracy and reliability of analytical methods used in the development and quality control of pharmaceutical products . As a reference standard, this compound helps in the validation of analytical procedures and the assessment of the purity and potency of pharmaceuticals.
Eigenschaften
IUPAC Name |
7-methoxy-6-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-8-3-6-5(2-7(8)12(14)15)9(13)11-4-10-6/h2-4H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRGEVFKZSWGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445395 | |
| Record name | 7-methoxy-6-nitroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-6-nitroquinazolin-4(3H)-one | |
CAS RN |
1012057-47-4 | |
| Record name | 7-methoxy-6-nitroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate](/img/structure/B1418088.png)



![(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1418095.png)
![Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1418096.png)
![ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate](/img/structure/B1418097.png)


![6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1418102.png)